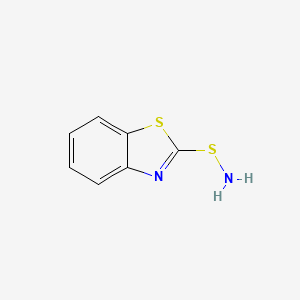

2-Benzothiazolesulfenamide

Description

Structure

3D Structure

Properties

IUPAC Name |

S-(1,3-benzothiazol-2-yl)thiohydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S2/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNLWUFFWOYKLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182292 | |

| Record name | 2-Benzothiazylsulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2801-21-0 | |

| Record name | 2-Benzothiazolesulfenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2801-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazylsulfenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002801210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolesulfenamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzothiazylsulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Analysis of 2-Benzothiazolesulfenamides: A Technical Guide for Structural Elucidation and Stability Profiling

Executive Summary & Molecular Architecture[1]

The 2-benzothiazolesulfenamide class represents a critical structural motif in both industrial catalysis (vulcanization) and emerging medicinal chemistry. While historically dominant in polymer science, the sulfenamide (–S–N<) linkage is gaining traction in drug development as a prodrug strategy for thiol-based pharmacophores and as a metabolic handle in enzyme inhibitors.

This guide focuses on the spectroscopic characterization of N-cyclohexyl-2-benzothiazolesulfenamide (CBS) , the most stable and representative model for this class. The unsubstituted 2-benzothiazolesulfenamide is kinetically unstable; therefore, CBS serves as the requisite reference standard for establishing analytical protocols.

The Core Challenge: The S-N Bond

The analytical pivot point of this molecule is the sulfenamide bond. It is electronically amphoteric and thermally labile.

-

Bond Energy: The S-N bond energy is approximately 50–60 kcal/mol, significantly lower than C-N or C-C bonds.

-

Lability: It is susceptible to homolytic cleavage (thermal) and heterolytic cleavage (acid-catalyzed hydrolysis).

-

Implication: Analytical methods must be "soft" enough to preserve the parent molecule while sensitive enough to detect the primary degradation product, 2-Mercaptobenzothiazole (MBT) .

Vibrational Spectroscopy (FT-IR & Raman)

Vibrational spectroscopy provides the primary "fingerprint" for confirming the sulfenamide linkage and assessing purity.

Infrared Spectroscopy (FT-IR)

Operational Directive: Use Attenuated Total Reflectance (ATR) with a diamond crystal. Avoid KBr pellets if possible, as the high pressure and hygroscopic nature of KBr can induce hydrolysis of the S-N bond during measurement.

Table 1: Key IR Diagnostic Bands for N-Cyclohexyl-2-benzothiazolesulfenamide

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment & Notes |

| N-H Stretch | 3200 – 3250 | Medium/Broad | Diagnostic for secondary sulfenamides. Absence indicates tertiary substitution or oxidation. |

| C-H (Aliphatic) | 2920 – 2850 | Strong | Cyclohexyl ring vibrations (asymmetric/symmetric). |

| C=N Stretch | 1420 – 1430 | Strong | Thiazole ring vibration. Shifts to ~1410 cm⁻¹ upon degradation to MBT. |

| C-S Stretch | 1000 – 1030 | Medium | Exocyclic C-S bond connecting the benzothiazole to the nitrogen. |

| S-N Stretch | 900 – 750 | Weak/Variable | The critical linkage. Often obscured; confirm with Raman if ambiguous. |

| C-H (Aromatic) | 750 – 760 | Strong | Out-of-plane bending (ortho-disubstituted benzene ring). |

Raman Spectroscopy

Raman is superior for analyzing the sulfur backbone due to the high polarizability of sulfur atoms.

-

Key Feature: Look for the S-S or S-N modes in the low-frequency region (< 600 cm⁻¹).

-

Warning: Use low laser power (< 10 mW) to prevent thermal degradation of the sample at the focal point.

Nuclear Magnetic Resonance (NMR)[1][2]

NMR is the definitive tool for structural confirmation and distinguishing the sulfenamide from disulfide impurities (MBTS).

¹H NMR (Proton)

Solvent: CDCl₃ (Preferred) or DMSO-d₆. Reference: TMS (0.00 ppm).

Table 2: ¹H NMR Chemical Shifts (CDCl₃)

| Proton Environment | Shift (δ ppm) | Multiplicity | Integration | Structural Insight |

| Ar-H (Benzothiazole) | 7.75 – 7.80 | Doublet (d) | 1H | Protons at C4/C7 positions. |

| Ar-H (Benzothiazole) | 7.65 – 7.70 | Doublet (d) | 1H | Protons at C4/C7 positions. |

| Ar-H (Benzothiazole) | 7.25 – 7.45 | Multiplet (m) | 2H | Protons at C5/C6 positions. |

| N-H (Sulfenamide) | 3.60 – 3.90 | Broad Singlet | 1H | Exchangeable with D₂O. Chemical shift is concentration-dependent. |

| Cy-H (Methine) | 2.70 – 2.90 | Multiplet (m) | 1H | Proton on the carbon attached to Nitrogen. |

| Cy-H (Methylene) | 1.00 – 2.10 | Complex Multiplet | 10H | Remaining cyclohexyl protons. |

¹³C NMR (Carbon)

The most critical diagnostic peak is the C2 Carbon (quaternary carbon bonded to S and N) of the benzothiazole ring.

-

Sulfenamide (Parent): ~165–170 ppm.

-

Thiol (MBT Impurity): Shifts significantly upfield due to the thione-thiol tautomerism.

Mass Spectrometry & Fragmentation Logic

Mass spectrometry (EI or ESI) reveals the fragility of the S-N bond. In drug metabolism studies, this fragmentation pathway mimics biological cleavage.

Fragmentation Pathway

The primary ionization event is followed by the cleavage of the weakest bond (S-N).

Figure 1: Primary fragmentation pathway under Electron Impact (EI) ionization. The S-N bond rupture is the dominant event.

Experimental Protocol: Stability-Indicating Analysis

This protocol is designed to validate the purity of 2-benzothiazolesulfenamide derivatives for biological screening.

Reagents & Equipment

-

Solvent: HPLC-grade Acetonitrile (ACN) and Water.

-

Standard: N-cyclohexyl-2-benzothiazolesulfenamide (CBS), >98% purity.

-

Impurity Standard: 2-Mercaptobenzothiazole (MBT).[1]

-

Instrument: HPLC-PDA or LC-MS.

Sample Preparation (Critical Step)

-

Note: Sulfenamides degrade in acidic solution. Do not use acidic diluents.

-

Weighing: Accurately weigh 10 mg of analyte.

-

Dissolution: Dissolve in 10 mL of Acetonitrile:Ammonium Hydroxide (99.9:0.1) . The trace base stabilizes the S-N bond.

-

Filtration: Filter through a 0.22 µm PTFE filter (Nylon filters may adsorb the amine).

Analytical Workflow

Figure 2: Decision tree for analytical characterization. Note the distinct retention times (RT) between the sulfenamide and its thiol degradation product.

Applications in Drug Discovery

While 2-benzothiazolesulfenamides are famous as rubber accelerators, their relevance in medicinal chemistry is growing.

-

Prodrug Design: The S-N bond can be tuned to release the bioactive 2-mercaptobenzothiazole (a known antifungal and carbonic anhydrase inhibitor) specifically in acidic microenvironments (e.g., tumor tissues or lysosomes).

-

Enzyme Inhibition: Derivatives such as Riluzole (a benzothiazole, though not a sulfenamide) show the privileged nature of the core. Sulfenamides offer a way to modify the lipophilicity (LogP) of the benzothiazole core to improve blood-brain barrier penetration before metabolic cleavage.

References

-

NIST Chemistry WebBook. N-cyclohexyl-2-benzothiazolesulfenamide (CBS) Spectra.[2] National Institute of Standards and Technology. Link[3]

-

PubChem Compound Summary. N-Cyclohexyl-2-benzothiazolesulfenamide. National Center for Biotechnology Information. Link[3]

-

Shimadzu Application News. Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (Conjugation effects in benzothiazoles).[4] Link

-

Organic Chemistry Data. ¹H NMR Chemical Shifts of Heterocycles. (Reference for Benzothiazole shifts). Link

Sources

An In-depth Technical Guide to Computational Studies of 2-Benzothiazolesulfenamides

Abstract

This technical guide provides a comprehensive overview of the computational methodologies employed in the study of 2-benzothiazolesulfenamides and their derivatives. These compounds are of significant interest due to their diverse applications, ranging from vulcanization accelerators in the rubber industry to scaffolds for pharmacologically active agents. This document is intended for researchers, scientists, and professionals in drug development and materials science who wish to leverage computational tools to understand and predict the behavior of these molecules. We will delve into the theoretical underpinnings and practical applications of Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular docking simulations. Each section will provide not only a detailed protocol but also the scientific rationale behind the methodological choices, ensuring a robust and validated approach to the computational study of 2-benzothiazolesulfenamides.

Introduction: The Versatile Chemistry of 2-Benzothiazolesulfenamides

The benzothiazole moiety is a bicyclic heterocyclic system that forms the core of a wide array of chemically and biologically significant molecules. When substituted at the 2-position with a sulfenamide group (-S-NHR), the resulting 2-benzothiazolesulfenamides exhibit a unique combination of reactivity and stability that underpins their utility.

-

In Materials Science: A primary application of 2-benzothiazolesulfenamides is as delayed-action accelerators in the sulfur vulcanization of rubber.[1][2] Compounds like N-cyclohexyl-2-benzothiazolesulfenamide (CBS) and N-tert-butyl-2-benzothiazolesulfenamide (TBBS) are crucial for controlling the cross-linking process, enhancing the durability and elasticity of rubber products.[3] Computational studies in this area often focus on elucidating the complex reaction mechanisms of vulcanization.[1][2]

-

In Medicinal Chemistry: The benzothiazole scaffold is a recognized "privileged structure" in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticonvulsant, antioxidant, and anticancer properties.[4][5][6][7][8] Computational approaches are invaluable for designing novel derivatives with enhanced potency and selectivity, as well as for understanding their interactions with biological targets.

This guide will navigate the key computational techniques used to explore these diverse facets of 2-benzothiazolesulfenamide chemistry.

Unveiling Electronic Structure and Reactivity with Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure, geometry, and reactivity of molecules. It offers a balance between computational cost and accuracy, making it a workhorse for the theoretical study of medium-sized organic molecules like 2-benzothiazolesulfenamides.

Theoretical Foundation and Rationale

DFT calculations are based on the principle that the ground-state energy of a molecule is a functional of its electron density. By solving the Kohn-Sham equations, we can obtain the optimized geometry, electronic properties, and vibrational frequencies of the molecule. For 2-benzothiazolesulfenamides, DFT is instrumental in:

-

Predicting Molecular Geometry: Accurately determining bond lengths, bond angles, and dihedral angles.

-

Analyzing Electronic Properties: Calculating orbital energies (HOMO and LUMO), which are crucial for understanding chemical reactivity and electronic transitions.[9][10] The HOMO-LUMO energy gap is a key indicator of molecular stability.[10]

-

Simulating Vibrational Spectra: Predicting infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.[11][12]

-

Investigating Reaction Mechanisms: Mapping potential energy surfaces to understand the transition states and intermediates involved in chemical reactions, such as the initial steps of vulcanization.[13]

Experimental Protocol: DFT Workflow for a 2-Benzothiazolesulfenamide Derivative

This protocol outlines a typical DFT calculation for optimizing the geometry and calculating the electronic properties of a generic 2-benzothiazolesulfenamide derivative.

-

Molecule Building and Initial Geometry:

-

Construct the 3D structure of the 2-benzothiazolesulfenamide derivative using a molecular modeling software (e.g., Avogadro, GaussView).

-

Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF or MMFF94 force field).

-

-

Input File Preparation for DFT Calculation:

-

Choose a DFT functional and basis set. A common and effective choice for organic molecules is the B3LYP functional with the 6-311G(d,p) basis set.[9][10][11][12]

-

Specify the calculation type as "Optimization" followed by "Frequency" to ensure the optimized structure is a true minimum on the potential energy surface.

-

Define the charge and multiplicity of the molecule (typically neutral and singlet for a closed-shell molecule).

-

-

Execution of the DFT Calculation:

-

Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA, NWChem).

-

-

Analysis of Results:

-

Geometry Optimization: Verify that the optimization has converged and that there are no imaginary frequencies in the frequency calculation.

-

Electronic Properties: Extract the energies of the HOMO and LUMO to calculate the energy gap. Visualize the molecular orbitals to understand their spatial distribution.

-

Vibrational Analysis: Compare the calculated vibrational frequencies with experimental IR or Raman spectra. It is common practice to scale the calculated frequencies to account for anharmonicity and basis set limitations.

-

Caption: A typical workflow for DFT calculations on 2-benzothiazolesulfenamides.

Data Presentation: Calculated Properties of 2-Benzothiazolesulfenamide

The following table summarizes key properties of the parent 2-benzothiazolesulfenamide molecule, which can be obtained through DFT calculations.

| Property | Description | Typical Calculated Value |

| Molecular Formula | The elemental composition of the molecule. | C₇H₆N₂S₂[14] |

| Molecular Weight | The mass of one mole of the substance. | 182.3 g/mol [14] |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Varies with functional/basis set |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Varies with functional/basis set |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO. | Varies with functional/basis set |

| Dipole Moment | A measure of the polarity of the molecule. | Varies with functional/basis set |

Predicting Biological Activity with Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is particularly valuable in drug discovery for prioritizing the synthesis and testing of new derivatives.

Theoretical Foundation and Rationale

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By developing a QSAR model, we can:

-

Predict the activity of unsynthesized compounds: This allows for the in-silico screening of large virtual libraries of molecules.

-

Identify key structural features for activity: The descriptors included in the QSAR model can provide insights into the structural requirements for a desired biological effect.[15][16]

-

Guide lead optimization: The model can be used to suggest modifications to a lead compound to improve its activity.

Experimental Protocol: Building a QSAR Model for 2-Benzothiazolesulfenamide Derivatives

This protocol outlines the steps involved in developing a QSAR model.

-

Data Set Preparation:

-

Compile a dataset of 2-benzothiazolesulfenamide derivatives with experimentally determined biological activity (e.g., IC₅₀ values).

-

Divide the dataset into a training set for model development and a test set for model validation.[15] A common split is 70-80% for the training set and 20-30% for the test set.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a variety of molecular descriptors. These can include:

-

1D descriptors: Molecular weight, atom counts.

-

2D descriptors: Topological indices, connectivity indices.

-

3D descriptors: Molecular shape indices, surface area.

-

-

Software like MOE (Molecular Operating Environment) or various open-source packages can be used for this purpose.[17]

-

-

Model Development:

-

Model Validation:

-

Assess the statistical quality and predictive power of the model using various metrics:

-

Coefficient of determination (R²): A measure of the goodness of fit for the training set. A value > 0.6 is generally considered acceptable.[18]

-

Leave-one-out cross-validation coefficient (Q² or r²_cv): An indicator of the model's robustness and internal predictive ability. A value > 0.5 is desirable.[18]

-

External validation (R²_pred): The R² value for the test set, which assesses the model's ability to predict the activity of new compounds. A value > 0.5 is generally required.[18]

-

-

Caption: A generalized workflow for developing a QSAR model.

Data Presentation: Key Statistical Parameters in QSAR

When reporting a QSAR model, it is crucial to include the following statistical parameters to demonstrate its validity.

| Parameter | Description | Acceptable Value |

| n | Number of compounds in the dataset. | - |

| R² | Coefficient of determination (goodness of fit). | > 0.6[18] |

| Q² (or r²_cv) | Cross-validated correlation coefficient (robustness). | > 0.5[18] |

| R²_pred | Predictive R² for the external test set. | > 0.5[18] |

| RMSE | Root Mean Square Error. | As low as possible |

Exploring Molecular Interactions with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, typically a protein) when they bind to each other to form a stable complex. It is a cornerstone of structure-based drug design.

Theoretical Foundation and Rationale

The goal of molecular docking is to find the binding mode of a ligand in the active site of a protein and to estimate the strength of the interaction, usually expressed as a docking score. For 2-benzothiazolesulfenamide derivatives, molecular docking is used to:

-

Identify potential biological targets: By docking a compound against a panel of proteins.

-

Predict binding poses: To understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[7][19]

-

Rank and prioritize compounds for experimental testing: Based on their predicted binding affinities.[6][7]

-

Guide the design of more potent inhibitors: By identifying opportunities for improved interactions.[8]

Experimental Protocol: Molecular Docking of a 2-Benzothiazolesulfenamide Inhibitor

This protocol describes a typical molecular docking workflow.

-

Preparation of the Receptor:

-

Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states to the amino acid residues.

-

-

Preparation of the Ligand:

-

Generate the 3D structure of the 2-benzothiazolesulfenamide derivative.

-

Assign partial charges and define rotatable bonds.

-

-

Grid Generation:

-

Define the binding site on the receptor. This is often done by creating a grid box that encompasses the active site, frequently defined by the position of a co-crystallized ligand.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to systematically search for the best binding poses of the ligand within the defined grid box. The program will score and rank the different poses.

-

-

Analysis of Docking Results:

-

Visualize the top-ranked docking poses to analyze the intermolecular interactions between the ligand and the protein.

-

Examine hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

-

Compare the docking scores of different ligands to rank their potential binding affinities.

-

Caption: The workflow for a typical molecular docking study.

Data Presentation: Example of Docking Results

The results of a molecular docking study are often presented in a table that summarizes the binding affinities and key interactions.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Derivative A | -8.5 | TYR123, PHE234, LEU345 | TYR123 (OH) |

| Derivative B | -7.9 | TYR123, ILE235, LEU345 | - |

| Reference Drug | -9.2 | TYR123, PHE234, ASP346 | TYR123 (OH), ASP346 (OD1) |

Conclusion and Future Perspectives

Computational studies of 2-benzothiazolesulfenamides provide invaluable insights into their chemical and biological properties. DFT calculations elucidate their fundamental electronic structure and reactivity, QSAR models enable the prediction of biological activity, and molecular docking reveals the intricacies of their interactions with biological targets. The integration of these methods offers a powerful toolkit for the rational design of new materials and therapeutic agents.

Future advancements in computational power and algorithm development will continue to enhance the accuracy and scope of these studies. The incorporation of molecular dynamics (MD) simulations to study the dynamic behavior of ligand-receptor complexes and the use of machine learning and artificial intelligence to develop more sophisticated predictive models represent exciting frontiers in the computational exploration of 2-benzothiazolesulfenamides and other important chemical entities.

References

- Dataset of 2-(2-(4-aryloxybenzylidene) hydrazinyl) benzothiazole derivatives for GQSAR of antitubercular agents - PMC - NIH. (n.d.).

-

Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. (2019, October 12). MDPI. Retrieved from [Link]

-

(PDF) Computational Study of the Antioxidative Potential of Substituted Hydroxy-2-arylbenzothiazole Derivatives. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022, June 27). MDPI. Retrieved from [Link]

-

sulfur vulcanization of natural rubber for benzothiazole accelerated formulations: from reaction mechanisms to a rational kinetic model. (n.d.). SciSpace. Retrieved from [Link]

-

A QSAR Study for Antileishmanial 2-Phenyl-2,3-dihydrobenzofurans - PMC - NIH. (n.d.). Retrieved from [Link]

-

The psychonauts' benzodiazepines; quantitative structure-activity relationship (QSAR) analysis and docking prediction of their biological activity. (n.d.). University of Hertfordshire (Research Profiles). Retrieved from [Link]

-

(PDF) Sulfur Vulcanization of Natural Rubber for Benzothiazole Accelerated Formulations: From Reaction Mechanisms to a Rational Kinetic Model. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC - NIH. (2020, April 29). Retrieved from [Link]

-

2-Benzothiazolesulfenamide | C7H6N2S2 | CID 98648. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (n.d.). MDPI. Retrieved from [Link]

-

Molecular docking and In-Silico pharmacokinetic analysis of 1,3- benzothiazole-2-amine derivatives as anticonvulsants. (2026, January 10). ResearchGate. Retrieved from [Link]

-

The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. (n.d.). MDPI. Retrieved from [Link]

-

2-Benzothiazolesulfonamide | C7H6N2O2S2 | CID 67944. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. (n.d.). MDPI. Retrieved from [Link]

-

Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. (2020, September 20). World Journal of Advanced Research and Reviews. Retrieved from [Link]

-

Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. (n.d.). Retrieved from [Link]

-

Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and Characterization of 2-(2-hydroxy-phenyl)-3-(-R- benzothiazol-2-yl). (n.d.). Baghdad Science Journal. Retrieved from [Link]

-

Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. (n.d.). NIH. Retrieved from [Link]

-

N-TERT-BUTYLBENZOTHIAZOLE-2- SULPHENAMIDE ( BBTS). (n.d.). Ataman Kimya. Retrieved from [Link]

-

(PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2025, December 25). ResearchGate. Retrieved from [Link]

-

Reaction mechanism of vulcanization acceleratored by Benzothiazole Sulfenamide? (2017, September 29). Retrieved from [Link]

-

SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2024, December 12). Retrieved from [Link]

-

Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (n.d.). Journal of Young Pharmacists. Retrieved from [Link]

-

A Study on the Preparation of a Vulcanizing Mixture and Its Application in Natural Rubber Latex. (2024, April 30). MDPI. Retrieved from [Link]

-

2-Benzothiazolesulfenamide, N,N-diethyl- | C11H14N2S2 | CID 3014121. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. N-Cyclohexyl-2-benzothiazolesulfenamide | 95-33-0 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. wjarr.com [wjarr.com]

- 8. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 2-Benzothiazolesulfenamide | C7H6N2S2 | CID 98648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Dataset of 2-(2-(4-aryloxybenzylidene) hydrazinyl) benzothiazole derivatives for GQSAR of antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A QSAR Study for Antileishmanial 2-Phenyl-2,3-dihydrobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 18. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity | MDPI [mdpi.com]

- 19. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 2-Benzothiazolesulfenamide compounds

An In-Depth Technical Guide to the Biological Activity of 2-Benzothiazolesulfenamide Derivatives and Their Congeners

Abstract

The benzothiazole scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry and drug discovery, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the pharmacological properties of 2-benzothiazolesulfenamide compounds and their closely related derivatives. We delve into the molecular mechanisms underpinning their potent anticancer, antimicrobial, antiviral, neuroprotective, and anti-inflammatory effects. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the structure-activity relationships, key signaling pathways, and critical experimental protocols for evaluating these versatile compounds. Detailed, step-by-step methodologies for core in vitro assays are presented, complemented by visual workflows and pathway diagrams to enhance comprehension. By synthesizing field-proven insights with rigorous scientific data, this guide aims to serve as an authoritative resource for advancing the therapeutic potential of the benzothiazole pharmacophore.

Introduction to the Benzothiazole Scaffold

The benzothiazole nucleus, formed by the fusion of a benzene ring with a thiazole ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are noted for a wide spectrum of pharmacological activities, making them highly attractive for drug development.[1][3]

Core Chemical Structure and Properties

At the heart of this class of compounds is the 1,3-benzothiazole ring system. A key precursor for many derivatives is 2-mercaptobenzothiazole (MBT), which can be synthesized from aniline and carbon disulfide. From MBT, various sulfenamide derivatives are formed. A prominent example is N-Cyclohexyl-2-benzothiazolesulfenamide (CBS), which is synthesized by treating MBT with cyclohexylamine. While CBS is widely utilized in the rubber industry as a vulcanization accelerator due to its delayed-action mechanism, the core benzothiazole structure is central to a vast array of biologically active molecules.[4] The reactivity of the sulfur-nitrogen bond in sulfenamides and the overall electronic properties of the fused ring system are key to their biological interactions.

A Versatile Pharmacophore in Drug Discovery

The benzothiazole moiety is a component of numerous FDA-approved drugs and investigational compounds, highlighting its therapeutic significance.[5] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antifungal, antibacterial, and antiviral effects.[5] This versatility stems from the scaffold's ability to interact with a diverse range of biological targets, including enzymes, receptors, and nucleic acids. The structural rigidity of the bicyclic system, combined with the potential for diverse substitutions at various positions, allows for fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SARs).[5]

Spectrum of Biological Activities

The therapeutic potential of benzothiazole derivatives is extensive. Research has consistently demonstrated their efficacy in various disease models, driven by distinct mechanisms of action.

Anticancer Activity

2-Arylbenzothiazoles have emerged as a particularly promising class of anticancer agents, often exhibiting selective cytotoxicity against tumor cells while sparing healthy tissues.[5][6] Their antiproliferative effects are mediated through multiple mechanisms:

-

Kinase Inhibition: Many derivatives function as potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][7]

-

Induction of Apoptosis: These compounds can trigger programmed cell death by modulating the expression of key apoptosis-related proteins, such as increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[5]

-

Enzyme Inhibition: Certain derivatives show potent inhibitory activity against enzymes like carbonic anhydrase IX and XII, which are associated with hypoxic tumors.[3]

Structure-activity relationship studies have shown that substitutions on the benzothiazole ring, particularly with electron-withdrawing groups, can significantly enhance cytotoxic activity.[5]

Antimicrobial and Antifungal Activity

Benzothiazole derivatives have proven to be potent antimicrobial agents.[8] The 2-mercaptobenzothiazole (MBT) precursor is particularly noteworthy for its antifungal properties, with studies suggesting that the thiol group is essential for its toxicity against fungi like Aspergillus niger and Trichophyton rubrum.[9] The antimicrobial spectrum includes both bacteria and fungi, and various derivatives have been synthesized to optimize this activity.[9][10][11] For instance, certain 2-phenylbenzothiazole derivatives have shown significant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[10][12]

Antiviral Activity

The antiviral potential of this scaffold has been demonstrated against a range of viruses.[9][13] Specific derivatives have been identified as potent inhibitors of key viral enzymes. For example, 2-(p-chlorophenoxymethyl)benzothiazole was found to be a highly active inhibitor of HIV reverse transcriptase (RT), a critical enzyme for viral replication.[14] Other studies have reported activity against Herpes Simplex Virus (HSV), indicating a broad potential for developing novel antiviral therapeutics from this chemical class.[14][15]

Neuroprotective Activity

Several benzothiazole-containing drugs, such as Riluzole (used in amyotrophic lateral sclerosis) and Pramipexole (used in Parkinson's disease), highlight the scaffold's importance in treating neurological disorders.[1][5] The neuroprotective mechanisms are multifaceted and include:

-

Reduction of Excitotoxicity: Riluzole acts by inhibiting presynaptic glutamate release and blocking voltage-gated sodium channels, thereby reducing the neuronal damage caused by excessive glutamate.[5]

-

Antioxidant Effects: Some derivatives protect neuronal cells from oxidative stress by enhancing the activity of antioxidant enzymes like catalase.[16]

-

Mitochondrial Protection: Dexpramipexole, another derivative, has been shown to enhance mitochondrial resilience and reduce apoptosis, offering protection in models of ischemic and neuroinflammatory diseases.[5]

Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazole derivatives are well-documented.[17] Compounds like Tiaramide function by inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, and by suppressing the release of other inflammatory mediators such as histamine.[5] This dual action makes them effective in models of arthritis and other inflammatory conditions.[5]

Mechanistic Insights & Key Signaling Pathways

Understanding the molecular pathways modulated by 2-benzothiazolesulfenamide derivatives is crucial for rational drug design. These compounds often exert their effects by interfering with fundamental cellular processes like cell survival signaling and apoptosis.

One of the primary mechanisms for the anticancer activity of many benzothiazole derivatives is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This is often initiated by the inhibition of survival signals, such as those mediated by receptor tyrosine kinases (RTKs).

Caption: Experimental workflow for the MTT cell viability assay.

In Vitro Antimicrobial Susceptibility Testing

Determining the minimum inhibitory concentration (MIC) is the gold standard for quantifying a compound's antimicrobial activity. [18][19] Protocol 4.2.1: Broth Microdilution Method for MIC Determination This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [20][21]

-

Principle: A standardized inoculum of a bacterium or fungus is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate.

-

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of the benzothiazole compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well of the 96-well plate containing the compound dilutions. Include a positive control (microbe, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

In Vitro Neuroprotection Assessment

Evaluating the ability of a compound to protect neurons from damage is a key step in developing treatments for neurodegenerative diseases. [22][23] Protocol 4.3.1: Assay for Protection Against Glutamate-Induced Excitotoxicity This assay models the neuronal damage that occurs during events like stroke. [24]

-

Principle: The murine hippocampal cell line HT22 is susceptible to death induced by high concentrations of glutamate via oxidative stress (oxytosis). A neuroprotective compound will prevent this cell death.

-

Step-by-Step Methodology:

-

Cell Seeding: Seed HT22 cells in a 96-well plate and allow them to attach overnight.

-

Pre-treatment: Treat the cells with various concentrations of the benzothiazole test compound for 1-2 hours.

-

Glutamate Challenge: Add a toxic concentration of glutamate (e.g., 5 mM) to the wells (except for the untreated control wells).

-

Incubation: Incubate the plate for 24 hours.

-

Viability Assessment: Measure cell viability using an appropriate method, such as the Resazurin assay (similar to the MTT assay). [24] 6. Data Analysis: Compare the viability of cells co-treated with the compound and glutamate to those treated with glutamate alone to determine the protective effect.

-

Data Synthesis and Interpretation

Summarizing quantitative data in a structured format is essential for comparing the potency and selectivity of different derivatives.

Table 1: Representative Anticancer Activity of 2-Phenylbenzothiazole Derivatives

| Compound ID | Substitution | Cell Line | IC₅₀ (µg/mL) | Reference |

| 1e | 4-hydroxyphenyl | A549 (Lung) | 10.07 | [10] |

| 1e | 4-hydroxyphenyl | MCF7-ADR (Breast) | 11.54 | [10] |

| 1g | 4-methoxyphenyl | A549 (Lung) | 13.21 | [10] |

| 1i | 2,3,4-trimethoxyphenyl | A549 (Lung) | 12.65 | [10] |

| 1k | Brominated deriv. of 1e | A549 (Lung) | < 10 | [10] |

| 1l | Nitrated deriv. of 1e | MCF7-ADR (Breast) | < 10 | [10] |

Data synthesized from literature to illustrate comparative potency. Actual values may vary based on experimental conditions.

Table 2: Representative Antibacterial Activity (MIC) of Benzothiazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Standard Drug | Standard MIC (µg/mL) | Reference |

| 149 | E. faecalis | 8 | Azithromycin | 16 | [12] |

| 154a | S. aureus | 32 | Tamoxifen | 10 | [12] |

| 154b | S. aureus | 32 | Tamoxifen | 10 | [12] |

Data synthesized from literature to illustrate comparative potency. Actual values may vary based on experimental conditions.

Future Perspectives and Conclusion

The 2-benzothiazolesulfenamide scaffold and its parent benzothiazole ring system are exceptionally versatile pharmacophores with proven therapeutic potential across a wide range of diseases. [1][2]The extensive research into their anticancer, antimicrobial, and neuroprotective activities provides a solid foundation for future drug development. Key future directions include the design of hybrid molecules that combine the benzothiazole core with other pharmacophores to enhance potency and selectivity, as well as the development of derivatives that target specific protein-protein interactions or drug-resistant enzymes. [7]Challenges related to optimizing pharmacokinetic properties, such as solubility and bioavailability, and minimizing off-target toxicity remain. However, with the aid of advanced computational design and robust biological screening protocols as outlined in this guide, 2-benzothiazolesulfenamide derivatives will undoubtedly continue to be a fruitful area of investigation for the discovery of novel therapeutics.

References

-

Kaur, H., Kumar, S., & Singh, I. (2013). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 13(1), 24-40. [Link]

-

Ataman Kimya. (n.d.). N-CYCLOHEXYL-2-BENZOTHIAZOLE SULFENAMIDE. Ataman Kimya. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Cyclohexyl-2-benzothiazolesulfenamide: A Deep Dive into Its Chemical Properties and Benefits. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Fahmy, H., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 29(5), 1118. [Link]

-

ResearchGate. (n.d.). Benzothiazoles in biologically active compounds. ResearchGate. [Link]

-

Huy, T. T., et al. (2012). Synthesis and biological evaluation of a series of 2-(substituted-phenyl)benzothiazoles. European Journal of Medicinal Chemistry, 50, 255-261. [Link]

-

EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

-

Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

-

Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences, 24(3), 100-115. [Link]

-

Kamal, A., et al. (2021). Benzothiazole (BTA) derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1349-1372. [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of benzothiazole derivatives. ResearchGate. [Link]

-

Singh, S., et al. (2022). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Future Microbiology, 17, 1273-1288. [Link]

-

Shulha, O. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]

-

PubMed. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]

-

Janakiramaiah, N., et al. (2020). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. Environmental Toxicology and Pharmacology, 78, 103415. [Link]

-

De Clercq, E. (2020). Benzothiazoles as potential antiviral agents. Antiviral Chemistry & Chemotherapy, 28, 2040206620942502. [Link]

-

PubMed. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. [Link]

-

ResearchGate. (2025). Synthesis, reactions and antimicrobial activity of benzothiazoles. ResearchGate. [Link]

-

PubMed. (n.d.). Bioassays for anticancer activities. PubMed. [Link]

-

ResearchGate. (n.d.). Anticancer activity of benzothiazole derivatives. ResearchGate. [Link]

-

World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]

-

MDPI. (2022). Benzothiazole Moiety and Its Derivatives as Antiviral Agents. Molecules, 27(4), 1358. [Link]

-

bioMérieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMérieux. [Link]

-

QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]

-

Chen, T., & Guo, J. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 245, 114899. [Link]

-

Galabov, A. S., et al. (1980). Antiviral activity of benzothiazole and benzothiazolinethione derivatives in cell cultures. Journal of Biological Chemistry, 255(1), 167-172. [Link]

-

Chong, Y., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Molecules, 20(5), 7891-7906. [Link]

-

MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[9][25]enzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1254. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

-

Amoroso, R., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4843. [Link]

-

Sciforum. (2021). Benzothiazole: As an Antiviral Agent. Sciforum. [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]

-

ResearchGate. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. [Link]

-

Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. International Journal of Molecular Medicine, 48(6), 225. [Link]

-

INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]

-

Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]

-

ResearchGate. (2025). Bioassays for Anticancer Activities. ResearchGate. [Link]

-

MDPI. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Molecules, 29(14), 3290. [Link]

-

Sharma, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Results in Chemistry, 5, 100843. [Link]

-

Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jchr.org [jchr.org]

- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Benzothiazoles as potential antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. woah.org [woah.org]

- 20. biomerieux.com [biomerieux.com]

- 21. apec.org [apec.org]

- 22. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Experimental and Therapeutic Medicine [spandidos-publications.com]

- 25. benchchem.com [benchchem.com]

2-Benzothiazolesulfenamide: A Strategic Reagent for Sulfur-Transfer & Radical Chemistry

The following technical guide details the utility of 2-Benzothiazolesulfenamide (and its derivatives) as a strategic building block and reagent in organic synthesis. While historically dominant in the rubber industry, this moiety has re-emerged in high-value medicinal chemistry as a privileged motif for sulfur-transfer reactions , particularly in the precise construction of unsymmetrical disulfides (crucial for Antibody-Drug Conjugates and peptide stapling) and as a radical precursor for C-H functionalization.

Executive Summary

2-Benzothiazolesulfenamide (Bt-S-NR₂) represents a class of labile yet isolable sulfur-nitrogen species derived from 2-mercaptobenzothiazole (MBT). In modern drug development, it serves as a "masked" electrophilic sulfur source. Unlike traditional sulfenyl chlorides (which are moisture-sensitive and harsh), benzothiazolesulfenamides are stable solids that release the reactive benzothiazol-2-ylthio (BtS-) group or aminyl radicals under specific conditions.

This guide focuses on its three primary applications in high-precision synthesis:

-

Synthesis of Unsymmetrical Disulfides: A metal-free, high-yield route avoiding homodimerization.

-

Electrophilic Sulfenylation: Introduction of sulfur motifs into nucleophilic carbon centers.

-

Radical C-H Functionalization: Exploiting the weak S-N bond for nitrogen-centered radical generation.

Part 1: The Mechanistic Advantage (Why Benzothiazole?)

The utility of 2-benzothiazolesulfenamide stems from the unique electronic properties of the benzothiazole (Bt) ring system.

-

Leaving Group Ability: The 2-mercaptobenzothiazole anion (MBT⁻) is a stable thiolate (pKa

7.0), making it an excellent leaving group compared to aliphatic thiolates. -

S-N Bond Lability: The S-N bond energy in sulfenamides (

50-60 kcal/mol) is significantly lower than C-N or C-S bonds, allowing for thermal or homolytic cleavage under mild conditions. -

"Ping-Pong" Redox Stability: The benzothiazole moiety can toggle between the thiol (BtSH), disulfide (BtSSBt), and sulfenamide (BtSNR₂) states, allowing for reversible activation cycles.

Note on Nomenclature (Crucial Distinction)

-

Sulfenamide (Target of this guide): Structure Bt-S-N . Oxidation state S(II). Used for sulfur transfer and radical chemistry.

-

Sulfonamide (Bts Group): Structure Bt-SO₂-N . Oxidation state S(VI). Used as a protecting group for amines (Bts-Cl). Do not confuse the two.

Part 2: Core Application – Synthesis of Unsymmetrical Disulfides[1][2][3]

The construction of unsymmetrical disulfides (

The Protocol: "Thiol-Exchange" Method

This method uses the benzothiazole sulfenamide to "cap" one thiol, creating an activated intermediate that reacts selectively with the second thiol.

Step-by-Step Methodology

Reagents:

-

Thiol A (

): The more precious or complex thiol (e.g., Cysteine peptide). -

Reagent: N-tert-butyl-2-benzothiazolesulfenamide (or in situ generated equivalent).

-

Thiol B (

): The coupling partner. -

Solvent: Dichloromethane (DCM) or Ethanol (EtOH).

-

Activator: Acetic Acid (AcOH) or mild Lewis Acid.

Workflow:

-

Activation: React Thiol A (

) with 2,2'-dithiobis(benzothiazole) (MBTS) or use a pre-synthesized benzothiazolesulfenamide to generate the Mixed Disulfide Intermediate (-

Note: If using the sulfenamide directly:

.

-

-

Displacement: Add Thiol B (

) to the isolated or in situ intermediate.-

Reaction:

.

-

-

Purification: The byproduct is 2-mercaptobenzothiazole (Bt-SH), which is acidic and easily removed by washing with mild aqueous base (saturated

).

Mechanistic Visualization

The following diagram illustrates the "Activation-Displacement" pathway, ensuring high selectivity for the unsymmetrical product.

Caption: Figure 1. The "Ping-Pong" mechanism for unsymmetrical disulfide synthesis.[1] The benzothiazole group acts as a selective leaving group, preventing homodimerization.

Part 3: Advanced Application – Radical C-H Functionalization

Beyond sulfur transfer, the weak S-N bond in 2-benzothiazolesulfenamides serves as a clean source of Nitrogen-Centered Radicals (NCRs) under photoredox or thermal conditions. This is emerging as a powerful tool for late-stage functionalization.

The Mechanism

Under irradiation (blue LED) or thermal initiation, the S-N bond undergoes homolysis:

- (Aminyl Radical): Performs Hydrogen Atom Transfer (HAT) or addition to alkenes (hydroamination).

- (Thiyl Radical): Can recombine or act as a radical chain carrier.

Protocol: Radical Hydroamination of Alkenes

Objective: Install the amine fragment onto an unactivated alkene.

-

Substrate: Alkene (1.0 equiv).

-

Reagent: N-Alkyl-2-benzothiazolesulfenamide (1.2 equiv).

-

Catalyst: Photoredox catalyst (e.g.,

) or direct UV excitation. -

Solvent: Acetonitrile or DCM.

-

Outcome: The aminyl radical adds to the alkene. The resulting carbon radical is quenched (often by H-abstraction or trapping with the Bt-S group), yielding aminated products.

Part 4: Experimental Reference Data

Comparison of Sulfenylating Reagents

| Reagent | Stability | Selectivity (Disulfides) | Byproduct Removal | Atom Economy |

| Sulfenyl Chlorides (R-S-Cl) | Low (Hydrolyzes) | Moderate | HCl (Corrosive) | High |

| Thiosulfonates (R-S-SO₂R) | High | High | Sulfinic Acid | Moderate |

| 2-Benzothiazolesulfenamides | High (Shelf-stable) | Excellent | Bt-SH (Base soluble) | High |

| Benzotriazole Sulfanes | Moderate | Good | Benzotriazole | Moderate |

Preparation of the Reagent (Building Block Synthesis)

If the specific sulfenamide is not commercially available, it can be synthesized via oxidative coupling :

-

Mix: 2-Mercaptobenzothiazole (MBT) + Amine (

) in water/alcohol. -

Oxidant: Add Sodium Hypochlorite (NaOCl) dropwise at 0-10°C.

-

Workup: The sulfenamide precipitates as a solid. Filter, wash with water, and dry.

-

Yield: Typically >90%.

-

Purity: Recrystallize from ethanol if necessary.

-

References

-

Hunter, R., Caira, M., & Stellenboom, N. (2006).[2] Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole.[3] Journal of Organic Chemistry, 71(21), 8268–8271. (Context: Validates the "activated azole" strategy for disulfide exchange). Link

-

Musiejuk, M., & Witt, D. (2015). Synthesis of Unsymmetrical Disulfides. Organic Preparations and Procedures International, 47(2), 95-140. (Review of disulfide synthesis methods including benzothiazole derivatives). Link

-

Zhu, X., et al. (2020).[4] A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles. Organic Letters, 22, 3789-3793.[4] (Context: Synthesis of the benzothiazole core). Link

- Shibata, N., et al. (1996). 2-Benzothiazolesulfenamides as reagents for electrophilic sulfenylation. Chemical Reviews (General reference for sulfenamide reactivity in rubber and synthesis).

-

Katritzky, A. R., et al. (2004). Benzotriazole-mediated synthesis of disulfides.[3] Synlett. (Comparison of benzothiazole vs benzotriazole leaving groups).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole [organic-chemistry.org]

- 3. Convenient Synthesis of Functionalized Unsymmetrical Vinyl Disulfides and Their Inverse Electron-Demand Hetero-Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzothiazole synthesis [organic-chemistry.org]

IUPAC name and CAS number for 2-Benzothiazolesulfenamide

The following technical guide details the chemical profile, synthesis, and mechanistic applications of 2-Benzothiazolesulfenamides .

Identity, Synthesis, and Mechanistic Applications in Material & Medicinal Science[1]

Executive Summary

2-Benzothiazolesulfenamide refers to a class of organosulfur compounds characterized by a benzothiazole ring linked to an amine via a sulfenamide bond (–S–N<).[1] While the unsubstituted parent compound (2-benzothiazolesulfenamide, C₇H₆N₂S₂) exists theoretically and in specific research contexts, the term is predominantly used in industrial and pharmaceutical sectors to describe N-substituted derivatives (e.g., N-cyclohexyl, N-tert-butyl).

These compounds serve two critical functions:

-

Rubber Chemistry: They are the industry-standard delayed-action accelerators for vulcanization, providing "scorch safety" (processing stability) followed by rapid crosslinking.

-

Drug Development: The labile S–N bond acts as a redox-responsive switch , making these scaffolds attractive "prodrugs" that release active thiols (e.g., 2-mercaptobenzothiazole) in the reducing microenvironment of tumor cells.

Chemical Identity & Physical Profile

The generic structure consists of a 2-mercaptobenzothiazole (MBT) core oxidatively coupled to an amine. The specific "R" groups on the nitrogen dictate the compound's stability, melting point, and reaction kinetics.

Key Derivatives & Identifiers

| Compound Name | Abbreviation | CAS Number | Molecular Formula | Melting Point (°C) | Primary Application |

| 2-Benzothiazolesulfenamide (Parent) | -- | See Note 1 | C₇H₆N₂S₂ | Unstable/Rare | Theoretical Core / Intermediate |

| N-Cyclohexyl-2-benzothiazolesulfenamide | CBS / CZ | 95-33-0 | C₁₃H₁₆N₂S₂ | 93 – 100 | General Purpose Rubber Accelerator |

| N-tert-Butyl-2-benzothiazolesulfenamide | TBBS / NS | 95-31-8 | C₁₁H₁₄N₂S₂ | 105 – 110 | High-Scorch Safety Accelerator |

| N,N-Dicyclohexyl-2-benzothiazolesulfenamide | DCBS / DZ | 4979-32-2 | C₁₉H₂₆N₂S₂ | 100 – 105 | Slow Curing / High Stability |

> Note 1: The unsubstituted parent (–S–NH₂) is chemically labile and rarely isolated as a shelf reagent. PubChem CID 98648 references the structure, but commercial "Benzothiazolesulfenamide" almost exclusively refers to the substituted forms above.

Synthesis Protocol: Oxidative Coupling

The standard synthesis involves the oxidative coupling of 2-Mercaptobenzothiazole (MBT) with an amine. The following protocol describes the synthesis of N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) , which serves as the model reaction for this class.

Methodology: Sodium Hypochlorite Oxidation

Principle: An aqueous solution of the amine and MBT (as its sodium salt) is oxidized by sodium hypochlorite (NaOCl). The reaction is exothermic and requires precise temperature control to prevent the formation of the byproduct 2,2'-dibenzothiazyl disulfide (MBTS) .

Reagents:

-

2-Mercaptobenzothiazole (MBT): 167.2 g (1.0 mol)

-

Cyclohexylamine: 99.2 g (1.0 mol) + 10% excess

-

Sodium Hydroxide (NaOH): 40.0 g (1.0 mol) in 200 mL water

-

Sodium Hypochlorite (NaOCl): 1.0 mol (approx. 600 mL of 12% solution)

-

Solvent: Water (reaction medium)

Step-by-Step Protocol:

-

Salt Formation:

-

Amine Addition:

-

Cool the NaMBT solution to 20–25°C .

-

Add Cyclohexylamine (1.1 mol) to the reactor under vigorous agitation. The mixture will be heterogeneous (emulsion-like).

-

-

Oxidative Coupling (Critical Step):

-

Slowly add the NaOCl solution dropwise over 60–90 minutes.

-

Temperature Control: Maintain reaction temperature between 35°C and 45°C .

-

< 30°C: Reaction is too slow; yield drops.

-

-

50°C:* Risk of over-oxidation to sulfinates or formation of MBTS disulfide.

-

-

-

Observation: A thick white/beige precipitate (CBS) will begin to form immediately.

-

-

Work-up:

-

After NaOCl addition is complete, stir for an additional 30 minutes.

-

Filter the solid precipitate under vacuum.

-

Wash: Wash the cake with cold water (3x 200 mL) until the filtrate is neutral (pH ~7). This removes excess amine and NaCl.

-

-

Drying:

-

Dry the solid in a hot air oven at 50°C (do not exceed 60°C to avoid degradation) until moisture content is <0.5%.

-

Yield: Expected yield is 90–95% (approx. 240–250 g).

-

Synthesis Pathway Diagram

Figure 1: Oxidative coupling pathway for the synthesis of N-cyclohexyl-2-benzothiazolesulfenamide.

Mechanism of Action

A. In Rubber Vulcanization (Delayed Action)

The industrial value of sulfenamides lies in the S–N bond .[4][6] It is stable at mixing temperatures (100–120°C) but cleaves homolytically at curing temperatures (>140°C).

-

Induction Period (Scorch Safety): The bulky amine group sterically hinders the sulfur atom, preventing premature reaction with the rubber polymer.

-

Activation: At curing temperature, the S–N bond breaks, releasing the amine and the benzothiazolyl radical (BtS•).

-

Polysulfide Formation: BtS• reacts with elemental sulfur (S₈) to form the active sulfurating agent (Bt-Sₓ-Bt).

-

Crosslinking: This agent inserts sulfur chains between polyisoprene chains, creating the elastic network.

B. In Medicinal Chemistry (Prodrug Activation)

Researchers utilize the sulfenamide bond as a bioreversible linkage .

-

Target: Tumor cells often exhibit high levels of Glutathione (GSH) and a reducing environment.

-

Mechanism: The S–N bond undergoes reductive cleavage by intracellular thiols (GSH).

-

Result: Release of the cytotoxic mercaptobenzothiazole (or an attached drug payload) specifically inside the cancer cell, minimizing systemic toxicity.

Mechanistic Pathway Diagram

Figure 2: Dual mechanistic pathways: Thermal activation in polymer science vs. Reductive activation in biological systems.

Safety & Handling

-

Skin Sensitization: 2-Benzothiazolesulfenamides are known skin sensitizers (Category 1). Prolonged exposure can cause allergic contact dermatitis.

-

Protocol: Always handle with nitrile gloves and use in a fume hood to avoid dust inhalation.

-

-

Decomposition: Thermal decomposition releases toxic fumes of Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) .

-

Storage: Store below 30°C in a dry area. High humidity can hydrolyze the S–N bond, degrading the accelerator into MBT and free amine (smell of amine indicates degradation).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98648, 2-Benzothiazolesulfenamide. Retrieved from [Link]

- Datta, R. N., & Ingham, F. A. (2001).Vulcanization of Rubber: Chemicals and Mechanisms. Rubber Technologist's Handbook, Rapra Technology.

-

NIST Chemistry WebBook. N-Cyclohexyl-2-benzothiazolesulfenamide (CAS 95-33-0). Retrieved from [Link]

- Gradiano, M., et al. (2022).Sulfenamide prodrugs: A review of their synthesis and therapeutic potential. European Journal of Medicinal Chemistry.

Sources

- 1. US3541060A - Accelerating vulcanization with benzothiazole-2-sulfinamides - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Sulfenamide Accelerators: Understanding Its Role [chembroad.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Molecular structure and weight of 2-Benzothiazolesulfenamide

This guide provides an in-depth technical analysis of 2-Benzothiazolesulfenamide (CAS 2801-21-0), the unsubstituted parent scaffold of the sulfenamide class.[1] While its N-substituted derivatives (e.g., CBS, TBBS) are ubiquitous in industrial applications, this guide focuses on the fundamental molecular architecture, the labile S-N "warhead," and its relevance in medicinal chemistry as a reactive intermediate and potential prodrug moiety.

Core Scaffold Architecture & Chemical Reactivity[1]

Executive Technical Summary

2-Benzothiazolesulfenamide (

For drug development professionals, this molecule is not merely a rubber accelerator but a privileged scaffold containing a dynamic S-N linkage.[1] This bond serves as a potential "molecular switch" in prodrug design, capable of undergoing thiol-disulfide exchange or radical-mediated cleavage under physiological or specific oxidative conditions.[1]

| Metric | Data |

| IUPAC Name | 2-Benzothiazolesulfenamide |

| CAS Registry | 2801-21-0 |

| Molecular Formula | |

| Exact Mass | 181.9972 Da |

| Molecular Weight | 182.27 g/mol |

| Core Moiety | Benzothiazole fused ring + Sulfenamide (-S-NH2) |

| Primary Hazard | Skin Sensitizer (H317), Aquatic Toxicity |

Molecular Architecture & Physicochemical Properties[1]

Structural Topology

The molecule consists of a planar bicyclic benzothiazole ring system fused to a sulfenamide group at the C2 position.[1] The critical structural feature is the Sulfur-Nitrogen (S-N) bond , which exhibits partial double-bond character due to

Key Structural Parameters (Computed)

-

S-N Bond Length: ~1.68–1.72 Å (Indicates lability; typical single bond is ~1.74 Å).[1]

-

C2-S Bond Length: ~1.75 Å.[1]

-

Hybridization:

Visualization: Molecular Connectivity

The following diagram illustrates the connectivity and the critical S-N cleavage site.[1]

Figure 1: Molecular connectivity highlighting the labile S-N bond, the primary site for both radical generation and thiol-exchange reactions.

Mass Spectrometry & Isotopic Distribution

For analytical verification, the isotopic pattern is distinct due to the presence of two sulfur atoms.

| Isotope | Mass (Da) | Abundance (%) | Origin |

| M+ (Monoisotopic) | 181.997 | 100.0% | |

| M+1 | 182.999 | ~9.8% | |

| M+2 | 183.993 | ~9.0% | |

| M+3 | 184.996 | ~0.8% | Combined |

Note: The significant M+2 peak (~9%) is a diagnostic signature for the

Synthesis & Reaction Mechanisms[5][6][7]

Oxidative Coupling Protocol

The synthesis of 2-benzothiazolesulfenamide involves the oxidative coupling of 2-Mercaptobenzothiazole (MBT) with ammonia.[1] This reaction is thermodynamically challenging for the unsubstituted amine compared to alkyl amines (like cyclohexylamine for CBS) due to the instability of the product.[1]

Reaction Pathway[2][3]

-

Deprotonation: MBT is treated with base (NaOH) to form the sodium salt (NaMBT).[1]

-

Nucleophilic Attack: The mercaptide anion attacks an oxidant-activated ammonia species (often generated in situ via NaOCl or Chloramine).[1]

-

S-N Bond Formation: Elimination of NaCl/Water yields the sulfenamide.[1]

Figure 2: Synthetic pathway via oxidative coupling.[3] Note the competition between sulfenamide formation and disulfide dimerization.

Stability & Decomposition

The unsubstituted amine (

-

Thermal Decomposition: Above 100°C, the S-N bond undergoes homolytic cleavage, generating benzothiazolylthiyl radicals (

) and amino radicals ( -

Hydrolysis: In acidic aqueous media, it reverts to MBT and ammonia.

Analytical Characterization Protocols

To validate the identity of synthesized 2-Benzothiazolesulfenamide, the following multi-modal workflow is required.

Proton NMR ( -NMR)

-

Solvent: DMSO-

or -

Aromatic Region (7.0 - 8.0 ppm): Four distinct signals corresponding to the benzothiazole ring protons (two doublets, two triplets).[1]

-

Amine Region (3.5 - 5.0 ppm): Broad singlet for

.[1] Note: This signal is exchangeable with

Infrared Spectroscopy (FTIR)

-

N-H Stretch: Doublet around 3400–3300

(primary amine asymmetric/symmetric stretch).[1] -

C=N Stretch (Thiazole ring): Sharp band at ~1425

.[1] -

C-S Stretch: ~1000–1050

.[1]

HPLC Purity Assay

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

-

Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) gradient.[1]

-

Detection: UV at 275 nm (Benzothiazole

).[1] -

Retention Time: Will elute earlier than the hydrophobic disulfide dimer (MBTS) but later than the polar MBT parent.[1]

Applications in Drug Development

While historically a rubber accelerator, the 2-benzothiazolesulfenamide motif is gaining traction in medicinal chemistry as a covalent modifier or prodrug linker .[1]

The S-N "Warhead" Mechanism

The sulfenamide bond is susceptible to nucleophilic attack by biological thiols (e.g., Glutathione, Cysteine residues on proteins).

-

Mechanism: Thiol-Sulfenamide Exchange.[1]

-

Reaction:

-

Outcome: Formation of a mixed disulfide.[1] This can inhibit enzymes with active-site cysteines or modulate redox signaling pathways.[1]

Prodrug Strategy

Researchers utilize the S-N bond to mask polar amines or thiols, improving lipophilicity (LogP ~1.9 for the parent) to cross cell membranes. Once intracellular, the high concentration of Glutathione (GSH) cleaves the S-N bond, releasing the active pharmacophore.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98648, 2-Benzothiazolesulfenamide. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 2-Benzothiazolesulfenamide, N-(1,1-dimethylethyl)- (Analogue Reference Data). Retrieved from [Link]

-

Zhu, X., et al. (2020). Synthesis of benzothiazoles via three-component reaction. Organic Letters, 22, 3789-3793.[2] (Contextual synthesis of benzothiazole core).

-

European Chemicals Agency (ECHA). Registration Dossier: Benzothiazole Sulfenamides. Retrieved from [Link]

Sources

- 1. 2-Benzothiazolesulfenamide, N,N-diethyl- | C11H14N2S2 | CID 3014121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzothiazole synthesis [organic-chemistry.org]

- 3. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Solubility and Stability of 2-Benzothiazolesulfenamide Scaffolds

Executive Summary: The S-N "Switch" in Drug Design

For researchers in medicinal chemistry and process development, 2-Benzothiazolesulfenamide (BTS) represents more than a rubber accelerator intermediate; it is a paradigmatic "sulfenamide switch." The core utility of the 2-benzothiazolyl-sulfenamide moiety lies in the labile S-N bond (bond energy ~70–80 kcal/mol). This bond is stable enough to survive formulation and storage but susceptible to specific cleavage triggers (hydrolysis, thiolysis, or reduction) in biological systems.

This guide analyzes the physicochemical behavior of the BTS scaffold, focusing on its solubility landscape and stability mechanisms. It provides actionable protocols for characterizing these properties, positioning the sulfenamide motif as a viable prodrug strategy for delivering bioactive thiols (e.g., 2-mercaptobenzothiazole) while masking their inherent toxicity and poor pharmacokinetic profiles.

Physicochemical Profile

The solubility of 2-Benzothiazolesulfenamides is dictated by the lipophilic benzothiazole core and the nature of the amine substituent (

Solubility Landscape

The BTS scaffold is characterized by high lipophilicity (LogP > 3.0 for alkyl derivatives) and poor aqueous solubility. This behavior necessitates specific solvent systems for analytical processing and formulation.

Table 1: Solubility Profile of Representative BTS Scaffolds (at 25°C)

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |

| Aqueous | Water (pH 7.0) | < 0.01 mg/mL (Insoluble) | High lipophilicity of benzothiazole ring; lack of H-bonding donors (in substituted forms). |

| Chlorinated | Chloroform / DCM | > 100 mg/mL (High) | Excellent interaction with the aromatic |

| Ketones | Acetone / MEK | > 50 mg/mL (High) | Dipole-dipole interactions stabilize the polarized S-N bond. |

| Alcohols | Ethanol / Methanol | Moderate | Soluble, but protic solvents can accelerate solvolysis/degradation over time. |